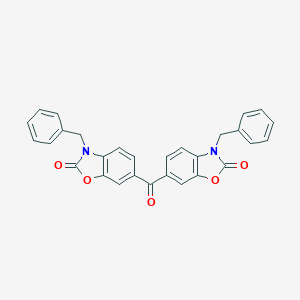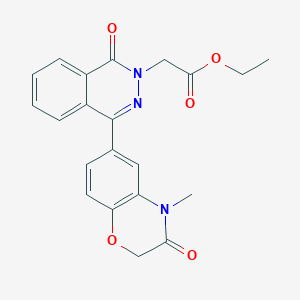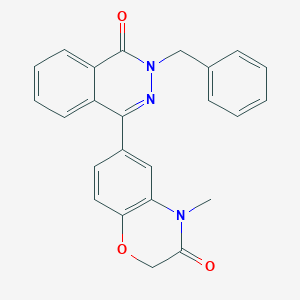![molecular formula C20H19BrN4O2S B304724 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Inducing cell death in cancer cells.
2. Reducing inflammation in various tissues.
3. Protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, including:
1. Further studies to fully understand its mechanism of action.
2. Exploration of its potential therapeutic applications in other areas such as cardiovascular disease and diabetes.
3. Development of more efficient synthesis methods to produce the compound in larger quantities.
4. Investigation of potential side effects and toxicity of the compound.
Conclusion:
In conclusion, 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a promising chemical compound that has potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method of 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-amino-5-adamantyl-1,3,4-thiadiazole with 5-bromo-2-furfural in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to cyclization to form the final product.
Scientific Research Applications
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied extensively for its potential therapeutic applications. Some of the areas of research include:
1. Cancer Treatment: Studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells.
2. Neuroprotection: Research has indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation.
3. Anti-inflammatory Properties: This compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
properties
Product Name |
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molecular Formula |
C20H19BrN4O2S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(6E)-2-(1-adamantyl)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H19BrN4O2S/c21-15-2-1-13(27-15)6-14-16(22)25-19(23-17(14)26)28-18(24-25)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,6,10-12,22H,3-5,7-9H2/b14-6+,22-16? |
InChI Key |
AEGFMMXHZWIWST-NMDMLPMTSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)/C(=C\C6=CC=C(O6)Br)/C(=O)N=C5S4 |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)Br)C(=O)N=C5S4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)Br)C(=O)N=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)


![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)


![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)



methanone](/img/structure/B304668.png)